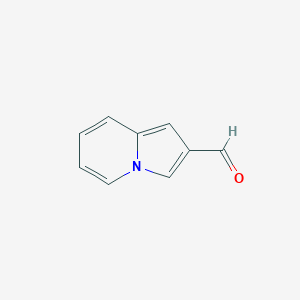
Indolizine-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indolizine-2-carbaldehyde is a nitrogen-containing heterocyclic compound with the molecular formula C₉H₇NO. It is a derivative of indolizine, which is a bicyclic structure consisting of a pyrrole ring fused to a pyridine ring. This compound is of significant interest due to its versatile applications in organic synthesis, medicinal chemistry, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of indolizine-2-carbaldehyde can be achieved through various methods. One notable approach is the recyclable stereoauxiliary aminocatalyzed strategy, which involves the [3+2] annulation of acyl pyridines and α,β-unsaturated aldehydes. This method utilizes aminosugars derived from biomass and provides an efficient one-pot synthesis of trisubstituted indolizine-2-carbaldehydes . Another method involves the use of the Scholtz reaction, Tschitschibabin reaction, pyridinium N-methylides, and cyclization of alkynes with heteroaromatic compounds .
Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis strategies. These methods often require the use of organometallic reagents, Lewis acids, and potentially toxic solvents, which can limit their economical applications .
Analyse Des Réactions Chimiques
Types of Reactions: Indolizine-2-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include indolizine derivatives with different functional groups, which can be further utilized in various synthetic applications .
Applications De Recherche Scientifique
Indolizine-2-carbaldehyde has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of indolizine-2-carbaldehyde involves its interaction with various molecular targets and pathways. It can mimic the structure of peptides and bind reversibly to enzymes, exhibiting significant physiological and pharmacological activities . The compound’s unique electronic structure allows it to participate in various biochemical processes, making it a valuable tool in medicinal chemistry .
Comparaison Avec Des Composés Similaires
Indole: A structurally similar compound with a benzene ring fused to a pyrrole ring.
Pyrrole: Another nitrogen-containing heterocycle with significant biological and synthetic applications.
Quinoline: A heterocyclic compound with a benzene ring fused to a pyridine ring, known for its antimalarial properties.
Uniqueness: Indolizine-2-carbaldehyde stands out due to its unique bicyclic structure and versatile reactivity. Its ability to undergo various chemical transformations and its wide range of applications in different fields make it a compound of significant interest in both academic and industrial research .
Propriétés
Formule moléculaire |
C9H7NO |
|---|---|
Poids moléculaire |
145.16 g/mol |
Nom IUPAC |
indolizine-2-carbaldehyde |
InChI |
InChI=1S/C9H7NO/c11-7-8-5-9-3-1-2-4-10(9)6-8/h1-7H |
Clé InChI |
GZAJGIDURHUVHB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CC(=CN2C=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





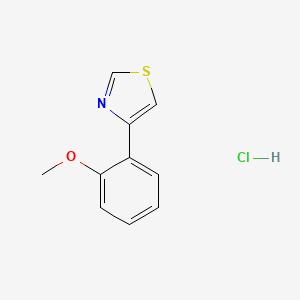
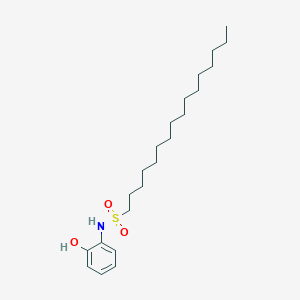
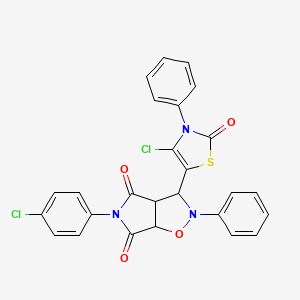
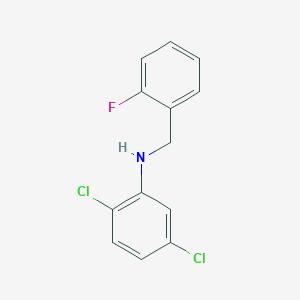
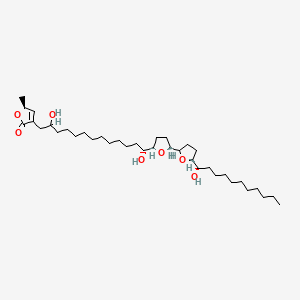
![1-[2-(2-Chloroethyl)-4-methoxyphenyl]ethan-1-one](/img/structure/B15174790.png)
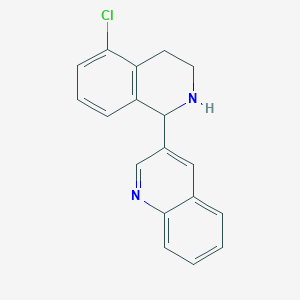
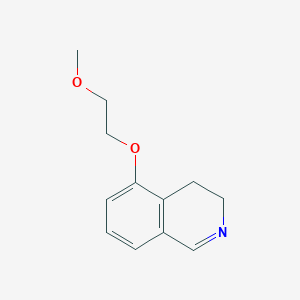
![2-{[Dodecyl(methyl)amino]methyl}phenol](/img/structure/B15174825.png)
![1-Propanone, 3-[(4-hydroxyphenyl)thio]-1-(1-piperidinyl)-](/img/structure/B15174834.png)
![1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-[(4-Methoxyphenyl)aMino]-4-oxo-5(4H)-thiazolylidene]Methyl]-2-furanyl]-](/img/structure/B15174837.png)
